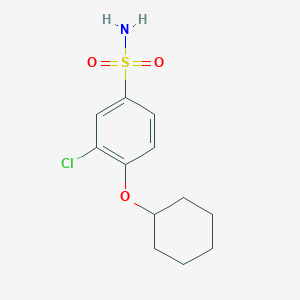
(S)-Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorine atom at the 7th position and a methyl ester group at the 3rd position of the tetrahydroisoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloro-1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the esterification process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydroisoquinoline: This compound lacks the methyl ester group but shares the same core structure.
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: This compound lacks the chlorine atom at the 7th position but has a similar ester group.
Uniqueness
Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of both the chlorine atom and the methyl ester group, which confer distinct chemical properties and potential applications. The combination of these functional groups can influence the compound’s reactivity, biological activity, and suitability for various research and industrial purposes.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-4,10,13H,5-6H2,1H3/t10-/m0/s1 |
InChI Key |
UIAPGKMONUXFRA-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)Cl |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


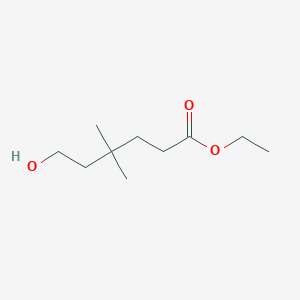
![2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide](/img/structure/B13511701.png)
![(1S,2R,10S,11S,12R)-N-(3,4-dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13511723.png)
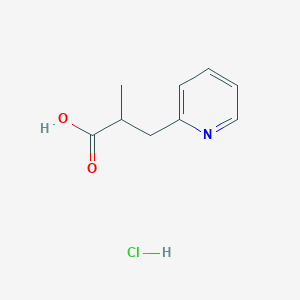
![5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol](/img/structure/B13511732.png)
![2-[2-(Aminomethyl)pyridin-4-yl]acetic acid](/img/structure/B13511735.png)
![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)
![N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B13511753.png)
![5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid](/img/structure/B13511754.png)
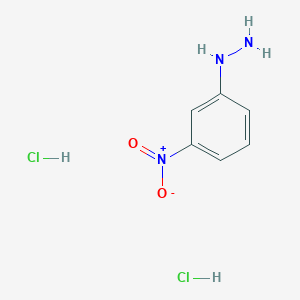
![rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid](/img/structure/B13511762.png)
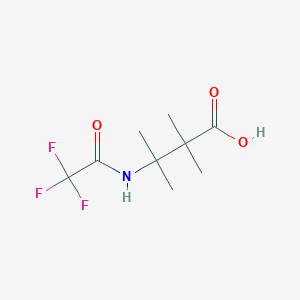
![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)
